

Application Notes and Protocols for Far-Red Fluorescence Microscopy: Featuring DB775

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Compound of Interest

Compound Name: DB775

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Introduction

This document provides detailed application notes and protocols for the use of the far-red fluorescent dye, **DB775**, in fluorescence microscopy. **DB775** is a novel synthetic fluorophore with excitation and emission maxima in the far-red region of the spectrum, making it an ideal candidate for deep-tissue imaging and multiplexing applications where minimizing autofluorescence is critical. Its properties allow for sensitive detection of biological targets in various experimental models, from single cells to whole organisms.

These guidelines offer comprehensive protocols for cell staining, in vivo imaging, and quantitative analysis. Additionally, logical workflows and experimental setups are visualized to aid in experimental design and execution.

Dye Properties and Specifications

To ensure optimal experimental design and data interpretation, the key spectral and photophysical properties of **DB775** are summarized below. These characteristics are essential for selecting appropriate filter sets, lasers, and imaging parameters.

Property	Value
Excitation Maximum (Ex Max)	~650 nm
Emission Maximum (Em Max)	~775 nm
Molar Extinction Coefficient	> 200,000 M ⁻¹ cm ⁻¹
Quantum Yield	> 0.3
Recommended Laser Line	633 nm, 640 nm, or 647 nm
Recommended Emission Filter	750 nm - 800 nm bandpass

Key Applications in Fluorescence Microscopy

DB775 is a versatile tool for a range of fluorescence microscopy applications, including:

- **Immunofluorescence (IF):** Covalently conjugated to antibodies, **DB775** enables the specific detection of target proteins in fixed and permeabilized cells and tissues.
- **In Vivo Imaging:** Due to its emission in the near-infrared (NIR) window, where light penetration through tissue is maximal and autofluorescence is minimal, **DB775** is highly suitable for non-invasive imaging in live animals.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Flow Cytometry:** **DB775**-conjugated antibodies can be used for the identification and quantification of specific cell populations in heterogeneous samples.
- **High-Content Screening (HCS):** The brightness and photostability of **DB775** make it a reliable probe for automated imaging and analysis of cellular phenotypes in drug discovery and toxicology studies.[\[4\]](#)

Experimental Protocols

The following sections provide detailed protocols for common applications of **DB775**.

Protocol 1: Immunofluorescence Staining of Cultured Cells

This protocol describes the steps for staining adherent cells grown on coverslips.

Materials:

- Cells grown on sterile glass coverslips
- Phosphate-Buffered Saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared)
- 0.1% Triton X-100 in PBS (Permeabilization Buffer)
- 1% Bovine Serum Albumin (BSA) in PBS (Blocking and Antibody Dilution Buffer)
- Primary antibody specific to the target of interest
- **DB775**-conjugated secondary antibody
- Nuclear counterstain (e.g., DAPI)
- Mounting medium

Procedure:

- **Cell Culture:** Seed and culture cells on coverslips in a multi-well plate to the desired confluency.
- **Washing:** Gently wash the cells three times with PBS to remove culture medium.
- **Fixation:** Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.
- **Permeabilization:** If the target is intracellular, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
- **Washing:** Wash the cells three times with PBS for 5 minutes each.

- Blocking: Block non-specific antibody binding by incubating the cells with 1% BSA in PBS for 1 hour at room temperature.
- Primary Antibody Incubation: Dilute the primary antibody in 1% BSA/PBS to the recommended concentration. Incubate the cells with the diluted primary antibody for 1 hour at room temperature or overnight at 4°C.
- Washing: Wash the cells three times with PBS for 5 minutes each.
- Secondary Antibody Incubation: Dilute the **DB775**-conjugated secondary antibody in 1% BSA/PBS. Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.
- Washing: Wash the cells three times with PBS for 5 minutes each, protected from light.
- Counterstaining: Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.
- Washing: Wash the cells twice with PBS.
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium.
- Imaging: Image the slides using a fluorescence microscope equipped with the appropriate filter sets for DAPI and **DB775**.

Protocol 2: In Vivo Imaging of a Xenograft Tumor Model

This protocol provides a general workflow for imaging the accumulation of a **DB775**-labeled antibody at a tumor site in a mouse model.

Materials:

- Tumor-bearing mouse model
- **DB775**-conjugated targeting agent (e.g., antibody)
- Sterile PBS for injection

- In vivo imaging system with appropriate laser lines and emission filters
- Anesthesia (e.g., isoflurane)

Procedure:

- Animal Preparation: Anesthetize the mouse using a calibrated vaporizer with isoflurane.
- Baseline Imaging: Acquire a baseline fluorescence image of the animal before injecting the probe to determine the level of background autofluorescence.
- Probe Administration: Inject the **DB775**-conjugated targeting agent intravenously (e.g., via the tail vein). The optimal dose should be determined empirically.
- Time-Course Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours) to monitor the biodistribution and tumor accumulation of the probe.
- Image Analysis: Quantify the fluorescence intensity in the tumor region of interest (ROI) and compare it to other tissues to determine the signal-to-background ratio.

Data Presentation

Quantitative data from fluorescence microscopy experiments should be presented in a clear and structured manner. The following tables provide examples of how to summarize key experimental parameters and results.

Table 1: Imaging Parameters for **DB775**

Parameter	Setting
Microscope	Confocal or Widefield Fluorescence
Objective	20x, 40x, or 63x (application dependent)
Excitation Laser	640 nm
Emission Filter	750/50 nm bandpass
Laser Power	5-20% (adjust to avoid saturation)
Exposure Time	100-500 ms (adjust for optimal signal)
Pinhole (Confocal)	1 Airy Unit

Table 2: Quantitative Analysis of Tumor Targeting

Time Point (hours)	Mean Tumor Fluorescence (a.u.)	Mean Background Fluorescence (a.u.)	Signal-to-Background Ratio
1	1500	1200	1.25
4	3500	1000	3.50
8	6000	800	7.50
24	8500	600	14.17
48	7000	550	12.73

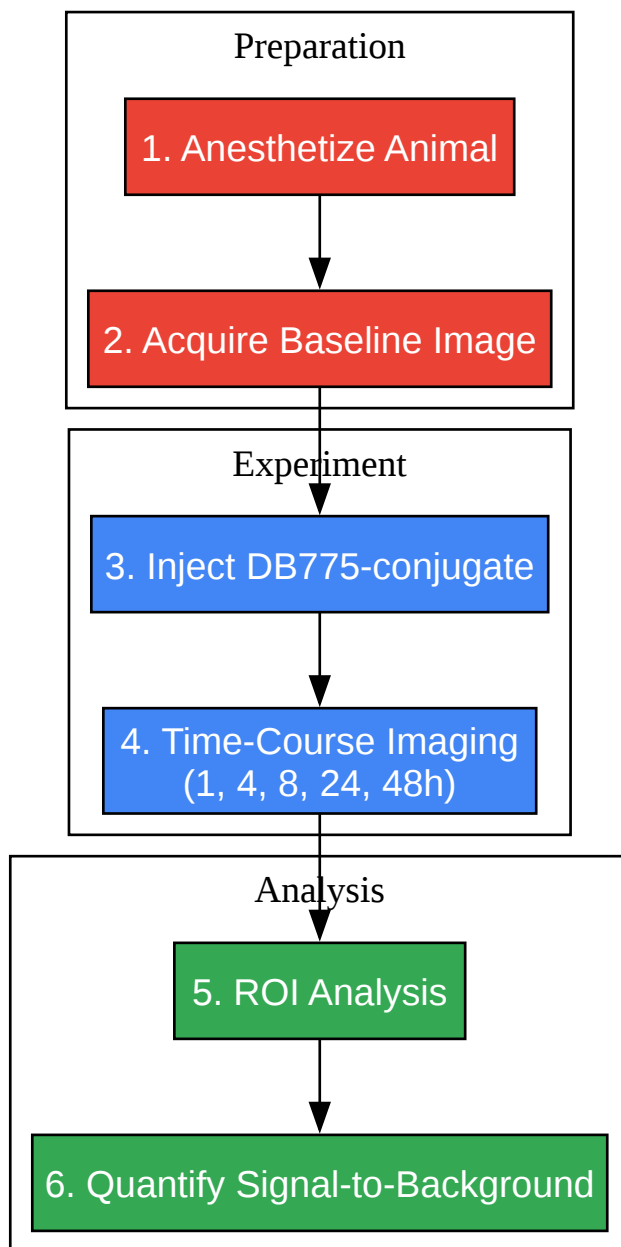
Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and logical relationships.



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Caption: Workflow for immunofluorescence staining of cultured cells.



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Caption: Workflow for in vivo fluorescence imaging.

Conclusion

DB775 is a powerful far-red fluorescent dye with broad applications in modern fluorescence microscopy. Its favorable spectral properties make it particularly well-suited for challenging imaging scenarios, including deep-tissue in vivo studies and multiplexed cellular analysis. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate **DB775** into their experimental workflows, enabling high-quality, reproducible data acquisition and analysis. As with any fluorescent probe, optimization of staining concentrations, incubation times, and imaging parameters is recommended for each specific application and experimental system to achieve the best results.

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